Rifametane

概要

説明

科学的研究の応用

Rifametane has several scientific research applications, including:

作用機序

リファメタンは、感受性の高い細菌においてDNA依存性RNAポリメラーゼを阻害することによって作用します。 この阻害によりRNA合成が抑制され、最終的に細菌細胞が死滅します . リファメタンの分子標的は、細菌RNAポリメラーゼ酵素のβサブユニットです .

類似化合物:

リファンピシン: 作用機序は似ていますが、薬物動態特性が異なる、広く使用されている抗生物質です.

リファラジル: 活性スペクトルと薬物動態プロファイルが異なる、別のリファマイシン誘導体です.

TNP-2092: 結核の治療薬として臨床試験中の、リファマイシン-キノリジノンハイブリッドです.

リファメタンの独自性: リファメタンは、リファンピシンと比較して吸収、分布、排泄が改善され、薬物動態特性が向上しているため、独自性があります . これは、特に多剤耐性株が原因となる細菌感染症の治療薬として有望な候補となっています .

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Rifametane . It’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Rifametane, along with other new rifamycin derivatives, are under clinical trials, which are attempting to overcome the problems associated with TB treatment . The emerging resistance of microbes is an imperative consideration associated with antibiotics . It’s expected that newly emerging rifamycins shall appear as potential tools for TB treatment in the near future .

準備方法

Synthetic Routes and Reaction Conditions: Rifametane is synthesized through a semi-synthetic process involving the modification of rifamycin. . This modification enhances its pharmacokinetic properties compared to rifampicin.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Amycolatopsis rifamycinica to produce rifamycin, followed by chemical modification to introduce the azinomethyl group. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Rifametane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the rifamycin backbone.

Substitution: Substitution reactions can introduce different functional groups to enhance its activity or pharmacokinetic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions are various derivatives of this compound with modified pharmacokinetic and pharmacodynamic properties .

類似化合物との比較

Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Rifalazil: Another rifamycin derivative with a different spectrum of activity and pharmacokinetic profile.

TNP-2092: A rifamycin-quinolizinone hybrid under clinical trials for the treatment of tuberculosis.

TNP-2198: A rifamycin-nitromidazole hybrid with potent activity against anaerobic bacterial pathogens.

Uniqueness of Rifametane: this compound is unique due to its improved pharmacokinetic properties, which result in better absorption, distribution, and elimination compared to rifampicin . This makes it a promising candidate for the treatment of bacterial infections, particularly those caused by multidrug-resistant strains .

特性

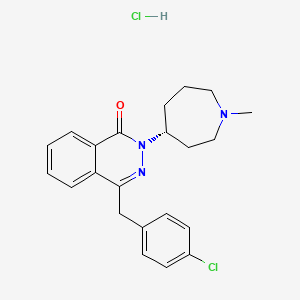

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNLXDYNHVIMAT-WDJJWENTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C(=N/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94168-98-6 | |

| Record name | Rifametane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094168986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIFAMETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PUG6262HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)